

Spectroscopic and Synthetic Profile of 2-(1-hydroxypentyl)benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-hydroxypentyl)benzoic Acid

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for **2-(1-hydroxypentyl)benzoic acid**. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. These predictions are intended to serve as a reference for researchers engaged in the synthesis, identification, and analysis of this molecule. Furthermore, a detailed experimental protocol for its synthesis is provided, adapted from established patent literature. A workflow diagram illustrating the synthetic process is also included to facilitate a clear understanding of the methodology.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of **2-(1-hydroxypentyl)benzoic acid** and have not been experimentally verified from public sources. Actual experimental values may vary.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of **2-(1-hydroxypentyl)benzoic acid** in a standard solvent like CDCl₃ would exhibit characteristic signals corresponding to the aromatic protons of the



benzoic acid ring, the protons of the pentyl chain, and the hydroxyl and carboxylic acid protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	Carboxylic acid (- COOH)
~7.9 - 8.1	Doublet	1H	Aromatic C-H (ortho to -COOH)
~7.2 - 7.6	Multiplet	3H	Aromatic C-H
~5.0 - 5.2	Triplet	1H	Methine (-CH(OH)-)
~2.5 - 3.5	Singlet (broad)	1H	Hydroxyl (-OH)
~1.6 - 1.8	Multiplet	2H	Methylene (-CH2-)
~1.2 - 1.4	Multiplet	4H	Methylene (-CH ₂ -CH ₂ -)
~0.9	Triplet	3H	Methyl (-CH₃)

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzoic acid moiety and the pentyl side chain.



Chemical Shift (δ, ppm)	Assignment
~170 - 175	Carboxylic acid (-COOH)
~140 - 145	Aromatic C (quaternary, attached to -CH(OH)-)
~130 - 135	Aromatic C (quaternary, attached to -COOH)
~125 - 130	Aromatic C-H
~70 - 75	Methine (-CH(OH)-)
~35 - 40	Methylene (-CH ₂ -)
~25 - 30	Methylene (-CH ₂ -)
~20 - 25	Methylene (-CH ₂ -)
~14	Methyl (-CH₃)

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300 - 2500	Strong, Broad	O-H stretch	Carboxylic acid
3500 - 3200	Medium, Broad	O-H stretch	Alcohol
3100 - 3000	Medium	C-H stretch	Aromatic
2960 - 2850	Medium	C-H stretch	Aliphatic
~1700	Strong	C=O stretch	Carboxylic acid
1600 - 1450	Medium	C=C stretch	Aromatic ring
1320 - 1210	Strong	C-O stretch	Carboxylic acid
~1100	Medium	C-O stretch	Alcohol



Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 208. The fragmentation pattern would likely involve the loss of water, the carboxyl group, and cleavage of the pentyl chain.

m/z	Relative Intensity	Possible Fragment Ion
208	Low to Medium	[M] ⁺ (C12H16O3) ⁺
190	Medium	[M - H ₂ O] ⁺
163	Medium	[M - COOH]+
105	High	[C ₆ H ₅ CO] ⁺
77	High	[C ₆ H₅] ⁺

Experimental Protocols

The following is a detailed methodology for the synthesis of **2-(1-hydroxypentyl)benzoic acid**, adapted from patent literature.[1]

Synthesis of 2-(1-hydroxypentyl)benzoic acid

This synthesis involves the hydrolysis and ring-opening of dl-3-n-butyl-isobenzofuran-1-(3H)-one.

Materials:

- dl-3-n-Butyl-isobenzofuran-1-(3H)-one
- Methanol
- Sodium hydroxide (NaOH) aqueous solution
- Hydrochloric acid (HCl) (1N)
- Diethyl ether (cold)



- Anhydrous sodium sulfate (Na₂SO₄)
- Petroleum ether
- Acetone
- Thin-layer chromatography (TLC) plates

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve dl-3-n-butyl-isobenzofuran-1-(3H)-one (e.g., 1.4 g, 7.1 mmol) in methanol (15 ml).
- Hydrolysis: Add an aqueous solution of NaOH (e.g., 0.28 g, 7.0 mmol in 20 ml of water) to the flask.
- Reflux: Stir the reaction mixture continuously under reflux for approximately 2 hours.
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system of petroleum ether-acetone (10:1).
- Acidification: After completion of the reaction (as indicated by TLC), cool the solution to approximately 0°C in an ice-salt bath. Adjust the pH of the solution to 2.0-3.0 by the dropwise addition of 1N HCl.
- Extraction: Quickly extract the acidified solution with cold diethyl ether (3 x 20 ml).
- Drying: Combine the ether extracts and dry over anhydrous Na₂SO₄ at a low temperature for 3 hours.
- Filtration: Filter the solution quickly under low temperature to remove the drying agent.
- Isolation: The filtrate containing the free acid, 2-(1-hydroxypentyl)benzoic acid, can be
 used for further steps or the solvent can be evaporated under reduced pressure to yield the
 product.

Visualization of Synthetic Workflow



The following diagram illustrates the key steps in the synthesis of **2-(1-hydroxypentyl)benzoic** acid.



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Caption: Synthetic workflow for **2-(1-hydroxypentyl)benzoic acid**.

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References

- 1. US7550507B2 2-(alpha-hydroxypentyl) benzoate and its preparation and use Google Patents [patents.google.com]
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